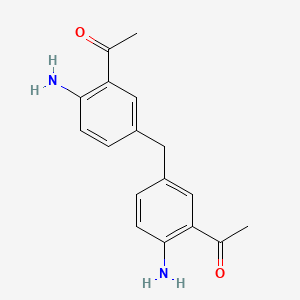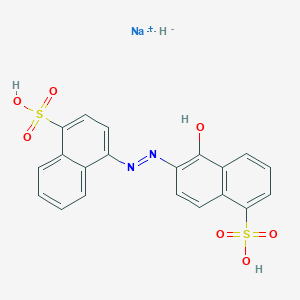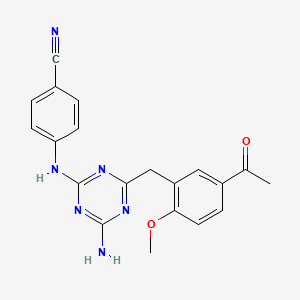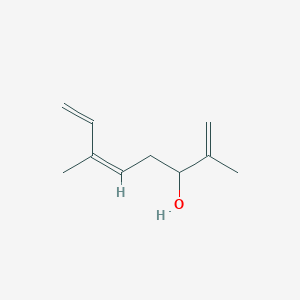
(Z)-Ocimenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Ocimenol is a naturally occurring monoterpenoid alcohol found in various essential oils. It is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries. The compound has the molecular formula C10H18O and exists as a colorless liquid at room temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-Ocimenol can be synthesized through several methods, including:
Isomerization of Linalool: One common method involves the isomerization of linalool under acidic conditions to produce this compound.
Hydration of Myrcene: Another method involves the hydration of myrcene in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants such as basil, mint, and other aromatic herbs. The essential oils are then subjected to fractional distillation to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: (Z)-Ocimenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ocimenone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield ocimene using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Ocimenone.
Reduction: Ocimene.
Substitution: Halogenated ocimenol derivatives.
Scientific Research Applications
(Z)-Ocimenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (Z)-Ocimenol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antimicrobial Activity: Disrupting the cell membrane integrity of microorganisms, leading to cell lysis.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and mediators.
Analgesic Activity: Modulating pain receptors and pathways to reduce pain perception.
Comparison with Similar Compounds
Linalool: Another monoterpenoid alcohol with a floral aroma, commonly found in lavender and coriander.
Geraniol: A monoterpenoid alcohol with a rose-like scent, found in geranium and citronella oils.
Citronellol: A monoterpenoid alcohol with a citrusy aroma, found in citronella and rose oils.
Properties
CAS No. |
39900-51-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(5Z)-2,6-dimethylocta-1,5,7-trien-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-9(4)6-7-10(11)8(2)3/h5-6,10-11H,1-2,7H2,3-4H3/b9-6- |
InChI Key |
TYDDWHVJHGIJCW-TWGQIWQCSA-N |
Isomeric SMILES |
CC(=C)C(C/C=C(/C)\C=C)O |
Canonical SMILES |
CC(=C)C(CC=C(C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


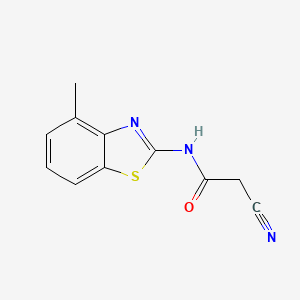


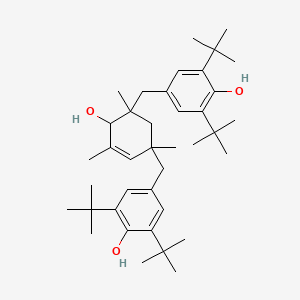
![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)

![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)



